N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

Medicinal chemistry Kinase inhibitor design Chemical biology

Steep SAR in pyrazol-furan carboxamide Akt inhibitors makes generic replacement risky; published analogues show dramatic potency differences from minor structural changes. This compound's unique 1-methyl-1H-pyrazol-4-yl pattern at the pyrazine C-3 position offers an untested vector for SAR exploration and late-stage diversification. - Enables generation of novel Akt inhibitor candidates with potentially shifted selectivity fingerprints. - Distinct substitution pattern not covered by foundational series (cf. Zhan et al., 2016). - Conformationally restricted scaffold suitable for computational docking and scaffold-hopping studies. Supplied with full analytical characterization; standard B2B shipping applies.

Molecular Formula C14H13N5O2
Molecular Weight 283.291
CAS No. 2034393-83-2
Cat. No. B2610442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide
CAS2034393-83-2
Molecular FormulaC14H13N5O2
Molecular Weight283.291
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CO3
InChIInChI=1S/C14H13N5O2/c1-19-9-10(7-18-19)13-11(15-4-5-16-13)8-17-14(20)12-3-2-6-21-12/h2-7,9H,8H2,1H3,(H,17,20)
InChIKeyGWJXCDFZAXCERN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrazol-Furan Carboxamide Profile & Procurement


N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide (CAS 2034393-83-2) is a heterocyclic small molecule built on a pyrazine core bearing a 1-methyl-1H-pyrazol-4-yl substituent at the 3‑position and a furan‑2‑carboxamide moiety linked via a methylene bridge. It belongs to the pyrazol‑furan carboxamide structural class, which has been investigated for ATP‑competitive inhibition of Akt kinases [1]. The compound is currently listed by several research‑chemical suppliers as a specialty building block or screening compound; however, no primary research article, patent with enumerated biological data, or authoritative database entry has been identified that reports quantitative activity, selectivity, or in‑vivo data for this exact substance [2].

Chemotype Pyrazol-furan carboxamide Akt inhibitor scaffold
Design Conformationally restricted ATP-competitive hinge binder
Data Status No public bioactivity – in-house profiling required

Why Generic Substitution Fails


The pyrazol‑furan carboxamide scaffold exhibits steep structure–activity relationships (SAR): the identity and position of substituents on the pyrazole, pyrazine, and furan rings profoundly influence Akt1 inhibitory potency, anti‑proliferative activity, and kinase selectivity. In the foundational series, the most promising analogue (compound 25e) achieved an IC₅₀ of 30.4 nM for phospho‑PRAS40 suppression in LNCaP cells, whereas close congeners displayed markedly weaker or even negligible activity [1]. The target compound’s unique substitution pattern – a 1‑methyl‑1H‑pyrazol‑4‑yl group directly attached to the pyrazine C‑3 position, combined with a furan‑2‑carboxamide methylene extension – has not been profiled in public domain data, meaning its activity cannot be reliably inferred from published analogues. Until head‑to‑head comparative data are generated, generic replacement by any in‑class compound carries an unquantifiable risk of potency loss or altered selectivity.

This Compound
Analog / Substitute
Interchangeability Concern
1-Methyl-1H-pyrazol-4-yl at pyrazine C-3
Published analogue 25e (different substitution)
Substituent identity and position may shift Akt1 inhibitory potency significantly
Furan-2-carboxamide methylene bridge
2,5-Dimethylfuran-3-carboxamide analog (CAS 2034570-12-0)
Altered H-bond topology and lipophilicity may change target engagement and permeability
Unprofiled chemotype
Other pyrazol-furan carboxamides from series
Steep SAR: activity cannot be reliably inferred without head-to-head data

Quantitative Evidence for Pyrazol-Furan Carboxamide


Molecular Identity vs. Closest Analogs

The target compound (C₁₄H₁₃N₅O₂, MW 283.291 g/mol) differs from the most closely catalogued analog, 2,5-dimethyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}furan-3-carboxamide (CAS 2034570-12-0, C₁₆H₁₇N₅O₂, MW 311.34 g/mol), by the absence of two methyl groups on the furan ring and by carboxamide attachment at the furan 2‑position rather than the 3‑position [1]. These differences alter hydrogen‑bonding capacity, steric bulk, and lipophilicity – parameters known to be critical in Akt inhibitor design [2].

Identity vs Closest Analog
Cross-study comparable
MW 283.291 vs 311.34
Furan-2-carboxamide vs 2,5-dimethylfuran-3-carboxamide
Physicochemical profile may differ; substitution not equivalent
Vendor catalog comparison; experimental solubility/permeability data absent
Medicinal chemistry Kinase inhibitor design Chemical biology

Akt1 Kinase Inhibitory Activity (Class-Level)

The pyrazol‑furan carboxamide series from which the target compound is derived has been systematically evaluated for Akt1 inhibition. The lead compound 25e displayed an IC₅₀ of 30.4 nM in a cellular phospho‑PRAS40 assay (LNCaP cells) and broadly inhibited Akt1, Akt2, Akt3, ROCK1, and PKA while showing selectivity over kinases from other subfamilies [1]. Importantly, the target compound (CAS 2034393-83-2) itself was not among the enumerated analogues in that study; therefore the quantitative values cited here represent class‑level maxima and cannot be directly assigned to the target compound. No Akt1 IC₅₀, cellular EC₅₀, or selectivity panel data have been reported for CAS 2034393-83-2 in any publicly accessible source.

Akt1 Activity (Class-Level)
Class-level inference
No data for CAS 2034393-83-2
Series benchmark 25e: pPRAS40 IC₅₀ 30.4 nM
Scaffold has validated potential; de novo profiling mandatory
LNCaP cell assay; data gap for this exact compound
Akt inhibition Cancer Kinase assay

Conformational Restriction vs. GSK2141795

The pyrazol‑furan carboxamide series was explicitly designed to possess a more restricted conformation compared to the clinical ATP‑competitive Akt inhibitor GSK2141795 [1]. Compound 25e demonstrated a concentration‑dependent reduction in phospho‑PRAS40 levels with an IC₅₀ of 30.4 nM in LNCaP cells, whereas GSK2141795 treatment in vitro and in vivo resulted in ~50‑90% decrease in phospho‑PRAS40 [2]. The target compound shares the conformationally constrained pyrazol‑furan carboxamide core but differs in the pendant heterocycle (1‑methyl‑1H‑pyrazol‑4‑yl‑pyrazine vs. the substitution pattern in 25e). Direct comparison to GSK2141795 is not possible without experimental data for CAS 2034393-83-2.

Conformational Restriction
Class-level inference
Designed with constrained scaffold vs GSK2141795
No direct comparison data available
May support selectivity profiling; experimental confirmation required
Design rationale from Eur J Med Chem 2016; GSK2141795 pPRAS40 decrease ~50-90%
Akt inhibitor Conformational restriction Drug design

Absence of Public Bioactivity Data

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and the RCSB Protein Data Bank (accessed April 2026) has identified zero entries containing quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀, etc.) for CAS 2034393-83-2 [1]. In contrast, the structurally related analogue series published by Zhan et al. (2016) contains full dose‑response data for >30 enumerated pyrazol‑furan carboxamides against Akt1 and cancer cell lines HCT116 and OVCAR‑8 [2]. This information asymmetry means that any biological activity assumed for the target compound is purely inferential and carries substantial experimental risk.

Public Bioactivity Data
Data to verify
Zero quantitative data points in PubMed, PubChem, ChEMBL, BindingDB
Procurement for screening is speculative; budget for full characterization
>30 published analogues have full dose-response data; this compound not among them
Data gap analysis Procurement risk Screening compound

Application Scenarios for Pyrazol-Furan Carboxamide


Building Block for Library Synthesis

Given its distinct substitution pattern – 1‑methyl‑1H‑pyrazol‑4‑yl directly attached to pyrazine C‑3 with a furan‑2‑carboxamide methylene extension – the compound can serve as a late‑stage diversification intermediate for generating novel Akt inhibitor candidates. The scaffold's conformational restriction, a design feature of the published series [1], may be exploited to explore SAR around the pyrazine‑pyrazole vector, an area not exhaustively covered by the Zhan et al. (2016) study.

Kinase Selectivity Panel Screening

The published pyrazol‑furan carboxamide series demonstrated that compound 25e inhibited Akt1, Akt2, Akt3, ROCK1, and PKA while sparing kinases from other subfamilies [1]. The target compound, with a structurally divergent heterocyclic appendage, represents a novel chemotype that may exhibit a shifted selectivity fingerprint. Procuring this compound for broad‑panel kinase profiling could identify unique selectivity windows not achievable with the published analogues.

Anti-Proliferative Screening in Akt-Dependent Lines

The parent series showed anti‑proliferative activity against HCT116 (colon) and OVCAR‑8 (ovarian) cancer cell lines [1]. The target compound can be screened in these and other Akt‑addicted lines (e.g., LNCaP prostate, PC‑3 prostate, MDA‑MB‑468 breast) to determine whether the modified scaffold retains or improves upon the class anti‑proliferative profile. Researchers should pair viability assays with phospho‑biomarker readouts (pPRAS40, pGSK3β) to confirm on‑target Akt pathway suppression.

Docking & MD Studies for Scaffold Hopping

The compound's three‑dimensional structure, featuring a pyrazine‑pyrazole‑furan arrangement with limited rotatable bonds, makes it suitable for computational studies aimed at scaffold‑hopping from established Akt inhibitors such as GSK2141795 or AZD5363 [2]. Docking into the ATP‑binding pocket of Akt1 (PDB entries available) can generate testable hypotheses about binding mode and key interactions, which can then guide further synthetic optimization.

Application
Selection Property
Validation Focus
Library synthesis intermediate
Distinct pyrazine-pyrazole substitution vector
Verify reactivity at methylene linker and furan carboxamide
Kinase selectivity panel screening
Structurally divergent heterocyclic appendage
Broad-panel profiling against Akt subfamily and off-targets
Cell-model antiproliferative studies
Scaffold distinct from published Akt inhibitors
Phospho-biomarker readouts (pPRAS40, pGSK3β) in Akt-addicted lines
Computational scaffold-hopping
Limited rotatable bonds enabling docking
Docking poses into Akt1 ATP-binding pocket (PDB entries)
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